molecular formula C13H17NO4 B14288249 (3-Methylbutanamido)(phenoxy)acetic acid CAS No. 138219-34-8

(3-Methylbutanamido)(phenoxy)acetic acid

Cat. No.: B14288249
CAS No.: 138219-34-8
M. Wt: 251.28 g/mol
InChI Key: MEBWNVNLOCRONQ-UHFFFAOYSA-N
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Description

(3-Methylbutanamido)(phenoxy)acetic acid is an organic compound that combines the structural features of both phenoxyacetic acid and 3-methylbutanamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutanamido)(phenoxy)acetic acid typically involves the reaction of phenoxyacetic acid with 3-methylbutanamide under specific conditions. One common method is to use a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of phenoxyacetic acid and the amine group of 3-methylbutanamide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: (3-Methylbutanamido)(phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

(3-Methylbutanamido)(phenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylbutanamido)(phenoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The amide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.

Comparison with Similar Compounds

    Phenoxyacetic Acid: A precursor in the synthesis of (3-Methylbutanamido)(phenoxy)acetic acid, known for its use in herbicides.

    3-Methylbutanamide: Another precursor, used in organic synthesis and as a building block for more complex molecules.

    Phenoxyacetamide Derivatives: Compounds with similar structures that may exhibit comparable biological activities.

Uniqueness: this compound is unique due to the combination of its phenoxy and amide functional groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

138219-34-8

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-(3-methylbutanoylamino)-2-phenoxyacetic acid

InChI

InChI=1S/C13H17NO4/c1-9(2)8-11(15)14-12(13(16)17)18-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

MEBWNVNLOCRONQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(=O)O)OC1=CC=CC=C1

Origin of Product

United States

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